3-(3-Chlorophenyl)propanimidamide

Description

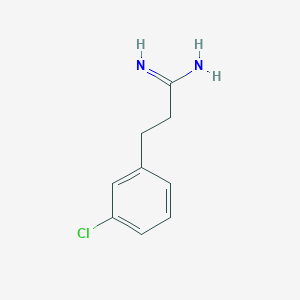

3-(3-Chlorophenyl)propanimidamide is a chemical compound characterized by a propanimidamide backbone (NH₂-C(=NH)-CH₂-) substituted with a 3-chlorophenyl group at the terminal carbon. The amidine functional group (-NH-C(=NH)-) confers strong hydrogen-bonding capabilities and basicity, making it a candidate for interactions with biological targets such as enzymes or receptors. The 3-chlorophenyl moiety enhances aromatic interactions and may improve metabolic stability by resisting oxidative degradation.

Properties

CAS No. |

321329-28-6 |

|---|---|

Molecular Formula |

C9H11ClN2 |

Molecular Weight |

182.65 g/mol |

IUPAC Name |

3-(3-chlorophenyl)propanimidamide |

InChI |

InChI=1S/C9H11ClN2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6H,4-5H2,(H3,11,12) |

InChI Key |

JIYLPEUMXWLNSR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CCC(=N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)propanimidamide typically involves the reaction of 3-chlorobenzaldehyde with propionitrile, followed by reduction and subsequent amidation. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the nitrile group to an amine, which is then amidated using reagents like ammonium chloride (NH4Cl) or ammonium carbonate ((NH4)2CO3).

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and cost-effective methods. One such method includes the chlorination of propionamide using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) to introduce the chlorine atom at the desired position. This is followed by a series of purification steps to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)propanimidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like LiAlH4 can convert the imidamide group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as hydroxide (OH-) or amines (NH2-) replace the chlorine atom.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in anhydrous ether.

Substitution: NaOH or NH3 in aqueous or alcoholic medium.

Major Products Formed

Oxidation: 3-(3-Chlorophenyl)propanoic acid.

Reduction: 3-(3-Chlorophenyl)propanamine.

Substitution: 3-(3-Hydroxyphenyl)propanimidamide or 3-(3-Aminophenyl)propanimidamide.

Scientific Research Applications

3-(3-Chlorophenyl)propanimidamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)propanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to histamine receptors, blocking the action of histamine and providing relief from allergic reactions.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Differences and Implications

Functional Group Variations

- Amidine vs. Amide : The amidine group in this compound is more basic and polar than the amide group in N-(benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide. This difference affects solubility and target binding; amidines are better suited for ionic interactions with acidic residues in enzymes or receptors .

- Methyl Substitutions : The tetramethyl derivative (CAS 107322-91-8) exhibits increased lipophilicity due to methyl groups, which may enhance membrane permeability but reduce aqueous solubility .

Pharmacological Activity

- Famotidine : This approved drug shares the propanimidamide core but incorporates a thiazole ring and sulfanyl group. The thiazole moiety enables π-π stacking with aromatic residues in the H₂ receptor, while the amidine group interacts with aspartate residues for potent antagonism .

- Benzothiazole Derivatives : The addition of a benzothiazole ring () introduces antimicrobial properties, likely through interference with bacterial DNA gyrase or membrane integrity .

Synthetic Utility 3-amino-N-(3-chlorophenyl)propanamide (CAS 181650-45-3) serves as a synthetic intermediate. The primary amine group allows further functionalization, such as coupling with carboxylic acids or heterocycles .

Structural Modifications and Stability

- The 3-chlorophenyl group universally enhances stability across derivatives by sterically shielding reactive sites and resisting metabolic oxidation. However, bulky substituents (e.g., tetramethyl groups) may hinder binding to sterically constrained targets .

Biological Activity

3-(3-Chlorophenyl)propanimidamide is a compound of interest due to its potential biological activities, particularly in the context of pain management and inflammatory responses. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its amide functional group and a chlorophenyl moiety, which contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 213.68 g/mol.

Research indicates that this compound acts as a dual antagonist for transient receptor potential (TRP) channels, specifically TRPA1 and TRPV1. These channels are known to play significant roles in nociception (pain sensation) and inflammatory processes. By inhibiting these channels, the compound may reduce pain responses and inflammation.

Pain Modulation

A study published in MDPI highlights the discovery of dual TRPA1/TRPV1 antagonists, including derivatives of this compound. The antagonistic activity against these receptors suggests that the compound could serve as a novel therapeutic agent for managing chronic pain conditions .

Anti-inflammatory Effects

In vitro studies have demonstrated that compounds similar to this compound exhibit anti-inflammatory properties. These compounds can inhibit the release of pro-inflammatory cytokines, thereby reducing inflammation in various models of inflammatory diseases.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.